molecular formula C14H11N3O5 B14802812 3,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

3,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B14802812
M. Wt: 301.25 g/mol
InChI Key: WPCCATDDRFVPFL-OVCLIPMQSA-N
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Description

3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide is a hydrazone derivative, which is a type of Schiff base. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide can be synthesized through the condensation reaction between 3,4-dihydroxybenzohydrazide and 4-nitrobenzaldehyde in a methanolic medium. The reaction typically requires a catalytic amount of formic acid to proceed efficiently . The reaction conditions involve stirring the reactants at room temperature for several hours until the product precipitates out.

Industrial Production Methods

While specific industrial production methods for 3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzohydrazide derivatives.

Scientific Research Applications

3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide
  • 2,4-dihydroxy-N’-(3-nitrobenzylidene)benzohydrazide
  • 4-methyl-N’-(3-nitrobenzylidene)benzohydrazide

Uniqueness

3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide is unique due to the presence of both hydroxyl groups at the 3 and 4 positions and a nitro group at the 4 position on the benzylidene ring. This specific arrangement of functional groups enhances its reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

3,4-dihydroxy-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11N3O5/c18-12-6-3-10(7-13(12)19)14(20)16-15-8-9-1-4-11(5-2-9)17(21)22/h1-8,18-19H,(H,16,20)/b15-8+

InChI Key

WPCCATDDRFVPFL-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC(=C(C=C2)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC(=C(C=C2)O)O)[N+](=O)[O-]

Origin of Product

United States

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